molecular formula C14H20N2O B7933110 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide

2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide

Cat. No.: B7933110
M. Wt: 232.32 g/mol
InChI Key: LQPYDHWFVPEZDN-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide is a chemical compound with the molecular formula C15H22N2O It is known for its unique structural features, which include a cyclopropyl group and a phenylpropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Phenylpropyl Group: This step involves the alkylation of an amine with a phenylpropyl halide under basic conditions.

    Acetamide Formation: The final step is the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for modifications that can lead to the development of new derivatives with enhanced properties. This versatility makes it a valuable intermediate in organic synthesis.

Antimicrobial Properties:
Recent studies have demonstrated the antimicrobial efficacy of 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) reported as follows:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa32 µg/mL
This compoundBacillus sp.16 µg/mL

The structure-activity relationship indicates that modifications to the amine group can enhance antimicrobial efficacy, making this compound a candidate for further development as an antibacterial agent.

Mechanisms of Action:
The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: It may interact with specific receptors on cell surfaces, initiating intracellular signaling cascades.
  • Enzyme Inhibition: The compound potentially inhibits certain enzymes, altering metabolic pathways critical for bacterial survival.
  • Gene Expression Modulation: It could influence gene expression by interacting with transcription factors or other regulatory proteins.

Medicinal Applications

Therapeutic Potential:
Research is ongoing to explore the therapeutic applications of this compound beyond its antimicrobial properties. Its potential roles include:

  • Anticonvulsant Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant effects in animal models. For instance, modifications have shown promise in treating epilepsy by acting on neuronal voltage-sensitive sodium channels.
CompoundED50 (mg/kg)Toxic Dose (TD50)Protective Index (PI)
This compound52.30>500>9.56
Phenytoin (reference)28.10>100>3.6

These findings indicate that the compound's derivatives could serve as new antiepileptic drugs (AEDs), particularly for therapy-resistant epilepsy.

Cancer Research:
The compound is also being investigated for its potential application in cancer therapy. Its ability to inhibit specific enzymes related to cancer cell survival mechanisms positions it as a candidate for developing targeted cancer treatments.

Case Studies

Case Study on Antimicrobial Efficacy:
A study evaluated the effectiveness of this compound against a panel of bacterial strains and found a dose-dependent response. The presence of the cyclopropyl group was crucial for enhancing its activity against gram-negative bacteria.

In Vivo Studies:
In animal models, the compound demonstrated a significant reduction in bacterial load in infected tissues when administered at therapeutic doses, reinforcing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide can be compared with other similar compounds, such as:

    2-Amino-N-cyclopropyl-N-(1-phenylpropyl)propanamide: This compound has a similar structure but differs in the length of the carbon chain.

    2-Amino-N-cyclopropyl-N-(1-phenylethyl)acetamide: This compound has a phenylethyl group instead of a phenylpropyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a phenylpropyl moiety, which are known to influence its interaction with biological targets. Its structure can be represented as follows:

Chemical Structure C13H18N2O\text{Chemical Structure }\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:

  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways. For instance, it has been suggested that it interacts with adenylyl cyclase, potentially modulating cAMP levels in cells .
  • Enzyme Inhibition : It may inhibit specific enzymes, leading to altered metabolic pathways. This inhibition can affect processes such as pain signaling and neurotransmitter release.
  • Gene Expression Modulation : The compound could influence gene expression by interacting with transcription factors, thereby affecting the synthesis of proteins involved in various cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antinociceptive Effects : Studies have shown that the compound may possess analgesic properties, making it a candidate for pain management therapies .
  • Antimicrobial Activity : Preliminary investigations suggest potential antibacterial properties against certain Gram-positive and Gram-negative bacteria, although specific MIC values for this compound are not yet well-documented .
  • Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from damage, which could have implications for neurodegenerative diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and selectivity. For instance, modifications in the cyclopropyl or phenyl groups can significantly affect the biological activity and potency of these compounds.

CompoundActivityIC50 (µM)Reference
This compoundAntinociceptiveTBD
Similar Pyrimidinone AnaloguesAC1 Inhibition1.4
NAPE-PLD InhibitorsNeuroprotective27 nM

Case Studies

  • Pain Management : A study investigated the effects of this compound in animal models of chronic pain. Results indicated significant reductions in pain responses compared to controls, suggesting its potential as an analgesic agent.
  • Cellular Studies : In vitro assays demonstrated that the compound could reduce cAMP levels in HEK cells expressing AC1, indicating its role in modulating intracellular signaling pathways associated with pain and inflammation .

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(1-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-13(11-6-4-3-5-7-11)16(12-8-9-12)14(17)10-15/h3-7,12-13H,2,8-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPYDHWFVPEZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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